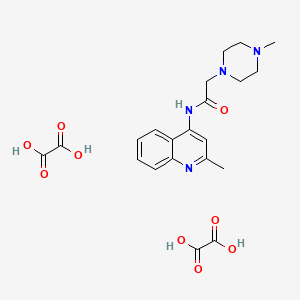![molecular formula C20H22N2O5S B6017854 4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B6017854.png)
4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid, also known as CSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CSB is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It also has a protective effect on the gastrointestinal tract, reducing the risk of ulcers and bleeding associated with NSAID use. This compound has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid is its potential as a safer alternative to traditional NSAIDs, which can cause gastrointestinal side effects. This compound has been shown to have a good safety profile and a lower risk of gastrointestinal toxicity. However, one limitation of this compound is its relatively low potency compared to other NSAIDs, which may limit its effectiveness in certain conditions.
Orientations Futures
There are several potential future directions for research on 4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid. One area of interest is the development of more potent derivatives of this compound that could be more effective in treating inflammatory conditions. Another potential direction is the investigation of the potential role of this compound in the treatment of other conditions, such as cancer, where inflammation plays a key role. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers that could be used to monitor its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid involves several steps, starting with the reaction between 4-aminobenzoic acid and cyclohexyl isocyanate to form N-cyclohexylcarbonyl-4-aminobenzoic acid. This intermediate is then reacted with sulfuryl chloride to form N-cyclohexylcarbonyl-4-aminobenzoyl chloride, which is subsequently reacted with 3-aminobenzenesulfonamide to yield this compound.
Applications De Recherche Scientifique
4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including arthritis, colitis, and asthma. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and pain.
Propriétés
IUPAC Name |
4-[[3-(cyclohexylsulfamoyl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(21-16-11-9-14(10-12-16)20(24)25)15-5-4-8-18(13-15)28(26,27)22-17-6-2-1-3-7-17/h4-5,8-13,17,22H,1-3,6-7H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQXIUJHORYDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(phenylethynyl)benzoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6017778.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)

![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)
![4-{6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6017805.png)

![N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6017837.png)
![2-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B6017844.png)

![2-amino-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017849.png)

![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6017860.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6017868.png)